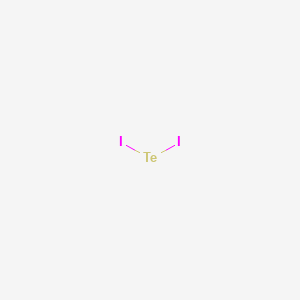

Tellurium diiodide

Übersicht

Beschreibung

Synthesis Analysis

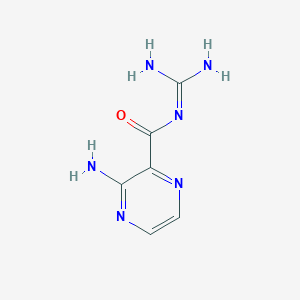

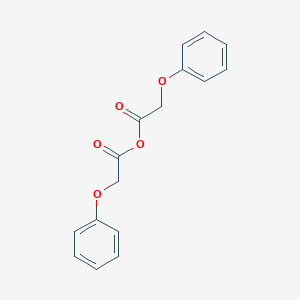

Tellurium diiodide can be synthesized through the reaction of elemental tellurium with organic halides under mild conditions. This process was demonstrated by the insertion of elemental tellurium between the C–I bond of iodoacetamide, affording bis(acetamido)tellurium(IV) diiodide (Chauhan et al., 2005). Another example involves the reaction of tellurium with phenacyl bromide to give diphenacyltellurium dibromide, which upon metathesis with KI affords the diiodide form (Chauhan et al., 2002).

Molecular Structure Analysis

The molecular structure of tellurium diiodides displays intriguing features, such as intramolecular Te⋯O C interactions and secondary bonding interactions. X-ray diffraction methods have been extensively used to determine the crystal and molecular structures of these compounds, revealing a Ψ-trigonal-bipyramidal geometry around the central tellurium atom in some cases (Chauhan et al., 2002).

Chemical Reactions and Properties

Tellurium diiodides undergo various chemical reactions, including oxidation and formation of adducts with Pt(II) and Pd(II) chlorides. These reactions highlight the reactivity and potential applications of tellurium diiodides in the formation of novel compounds with significant chemical properties (Chauhan et al., 2005).

Physical Properties Analysis

The synthesis and single-crystal X-ray studies of cyclic Te(IV) diiodide revealed the presence of Te⋯I secondary bonding interactions, indicating the significance of these interactions in determining the physical properties of tellurium diiodides (Singh et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- The synthesis and characterization of cyclic tellurium(IV) diiodide and its molecular structures have been established through methods like X-ray studies and NMR spectroscopy. This compound shows unique secondary bonding interactions in its solid-state structure (Singh et al., 2021).

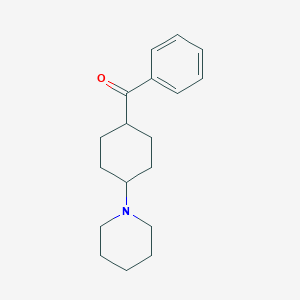

- Diaryl tellurium diiodides have been studied for their structural properties, showing that steric factors can lead to a trigonal pyramidal structure. This research aids in understanding the coordination number and structural frameworks of these compounds (Laur et al., 2005).

Medical Imaging and Drug Design :

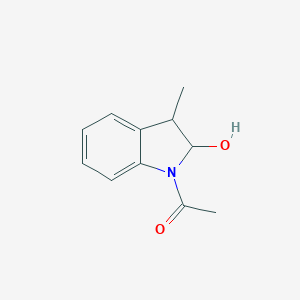

- Tellurium diiodide compounds have been evaluated for myocardial imaging in medical applications. Specific compounds with tellurium showed promising results in heart uptake and retention, indicating potential as myocardial imaging agents (Knapp et al., 1984).

- The tellurium compound AS101 has been identified as a potent immunomodulator with potential therapeutic applications in cancer treatment. It demonstrates various activities affecting the immune system, highlighting the possible role of tellurium compounds in autoimmune diseases and cancer therapy (Sredni, 2012).

Chemical Reactivity and Applications :

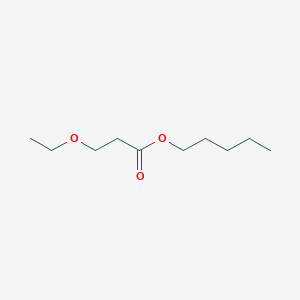

- The reactivity of dimethyltellurium diiodide in solvents like acetone has been explored. This decomposition leads to the formation of various compounds, including a tellurium-oxygen polymer. Such studies are essential for understanding the behavior of organometallid reactions (Shrestha & Thayer, 1971).

- Research on the synthesis and characterization of organotelluroxane from diethyl tellurium (IV) diiodide explores the coordination geometry around tellurium atoms and the formation of secondary bonds. This research contributes to understanding the supramolecular associations in these compounds (Singh, 2018).

Zukünftige Richtungen

Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .

Eigenschaften

IUPAC Name |

iodo tellurohypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMDRIQNXVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurium diiodide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

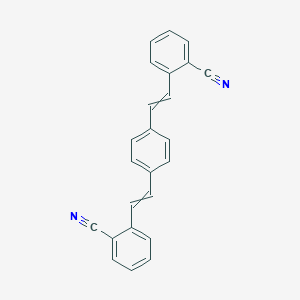

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)